molecular formula C22H20ClNO6S B11387570 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387570
M. Wt: 461.9 g/mol
InChI Key: ZROMLGYXLZHDOO-UHFFFAOYSA-N
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Description

“6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include a chromene derivative, a chlorinating agent, and a thiophene derivative. The reaction conditions would likely involve controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups in the chromene and carboxamide moieties.

    Substitution: The chlorine atom in the chromene ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide” would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: Compounds with similar chromene structures.

    Thiophene derivatives: Compounds containing the thiophene ring.

    Carboxamide derivatives: Compounds with similar carboxamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of a chromene core, a thiophene ring, and a carboxamide group. This combination might confer unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H20ClNO6S

Molecular Weight

461.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO6S/c1-29-17-5-2-14(3-6-17)12-24(16-8-9-31(27,28)13-16)22(26)21-11-19(25)18-10-15(23)4-7-20(18)30-21/h2-7,10-11,16H,8-9,12-13H2,1H3

InChI Key

ZROMLGYXLZHDOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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